molecular formula C17H17FN2O2 B1444600 1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine CAS No. 1823827-49-1

1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine

Cat. No.: B1444600
CAS No.: 1823827-49-1
M. Wt: 300.33 g/mol
InChI Key: JGEJNSUYFKBRNM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine is a synthetic organic compound characterized by a pyrrolidine ring substituted with benzyl, fluorophenyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with a benzyl halide, followed by nitration and fluorination steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrogenation: The benzyl group can be hydrogenated to yield a simpler pyrrolidine derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate

    Hydrogenation: Hydrogen gas, Pd/C catalyst

Major Products:

    Reduction of Nitro Group: 1-Benzyl-3-(2-fluorophenyl)-4-aminopyrrolidine

    Substitution of Fluorine: Various substituted pyrrolidine derivatives depending on the nucleophile used

Scientific Research Applications

1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a tool for studying receptor-ligand interactions.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity to certain receptors. The benzyl group provides additional hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 1-Benzyl-3-(2-chlorophenyl)-4-nitropyrrolidine
  • 1-Benzyl-3-(2-bromophenyl)-4-nitropyrrolidine
  • 1-Benzyl-3-(2-methylphenyl)-4-nitropyrrolidine

Uniqueness: 1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This fluorine substitution can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-16-9-5-4-8-14(16)15-11-19(12-17(15)20(21)22)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEJNSUYFKBRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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